Patent

US04459306

Procedure details

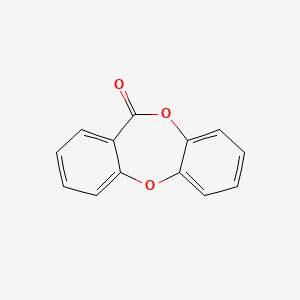

5.06 g of 2-(2-hydroxyphenoxy) benzoic acid were suspended in 35 ml of newly distilled acetic anhydride, then the mixture was refluxed for 3 hours while the reaction is controlled from time to time by analyzing a sample of the mixture by gas chromatography. The excess of acetic anhydride was then removed by distillation under reduced pressure and the oily residue crystallized at rest. The crystals were left overnight in a refrigerator; then they were taken up with some ml of ether. The crystalline mass was filtered off, squeezed out, rinsed with some ml of ether and dried under vacuum. The obtained dibenzo (b,e) dioxepinone was purified on fractional distillation under reduced pressure. The pure product distills over at 0.01 mmHg, and melts at 62°-66° C.

Identifiers

|

REACTION_CXSMILES

|

O[C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8].C(OC(=O)C)(=O)C>>[CH:10]1[C:6]2[C:7](=[O:9])[O:8][C:2]3[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=3[O:4][C:5]=2[CH:13]=[CH:12][CH:11]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.06 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed for 3 hours while the reaction

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess of acetic anhydride was then removed by distillation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oily residue crystallized at rest

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystalline mass was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with some ml of ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The obtained dibenzo (b,e) dioxepinone was purified on fractional distillation under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The pure product distills over at 0.01 mmHg, and melts at 62°-66° C.

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC=CC=2OC3=C(OC(C21)=O)C=CC=C3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |